N-(4-chloro-2-methylphenyl)prop-2-enamide
Description
Contextualization within Acrylamide (B121943) and Enamide Chemical Classes
N-(4-chloro-2-methylphenyl)prop-2-enamide belongs to the acrylamide class of compounds, which are characterized by an amide group connected to a vinyl group. This arrangement makes the molecule susceptible to Michael addition reactions at the β-carbon of the vinyl group, a common pathway for the functionalization of this class of compounds.
Enamides are a broader class that includes acrylamides, defined by the presence of a C=C double bond adjacent to an amide nitrogen. This structural motif is a key component in many biologically active molecules and synthetic intermediates. The reactivity and conformational properties of enamides are of significant interest in the design of new chemical entities.
Academic Significance and Research Trajectory of Substituted Acrylamides
Substituted acrylamides are a focal point of extensive research due to their wide range of applications. In medicinal chemistry, the acrylamide warhead is a well-established covalent modifier of biological macromolecules, leading to the development of targeted therapies. The reactivity of the acrylamide can be finely tuned by the substituents on both the nitrogen and the vinyl group, allowing for the optimization of potency and selectivity.
The research trajectory for substituted acrylamides has also expanded into materials science, where they serve as monomers for the synthesis of functional polymers. The properties of these polymers can be tailored by the choice of substituents on the acrylamide monomer, leading to materials with specific thermal, mechanical, or optical characteristics. Furthermore, substituted acrylamides have been investigated for their potential as herbicides and fungicides in the agricultural sector.
Scope of Comprehensive Chemical Investigations on this compound
A comprehensive chemical investigation of this compound would encompass its synthesis, structural elucidation, and exploration of its reactivity. Key areas of study would include the optimization of its synthesis from commercially available precursors, detailed characterization using spectroscopic methods, and an examination of its participation in fundamental organic reactions. While specific research dedicated solely to this compound is not widely published, its properties can be inferred from studies on analogous structures.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVLZJGGUGJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The synthesis of N-(4-chloro-2-methylphenyl)prop-2-enamide can be approached through established methods for amide bond formation. A plausible and common route involves the acylation of 4-chloro-2-methylaniline (B164923) with acryloyl chloride.
This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial and often involves aprotic solvents like dichloromethane or tetrahydrofuran to ensure the stability of the reactants and facilitate the reaction.
Following the reaction, purification of the crude product is essential to remove unreacted starting materials and byproducts. Standard laboratory techniques such as recrystallization or column chromatography are employed to obtain the pure compound. The purity and identity of the synthesized this compound would then be confirmed through various analytical methods.
A study on the synthesis of a related compound, N-(4-chloro-2-methylphenyl)-maleamic acid, involved reacting 4-chloro-2-methylaniline with maleic anhydride (B1165640). The resulting solid was purified by filtration and recrystallization from ethanol, with its purity confirmed by elemental analysis and infrared spectroscopy nih.gov. This general approach of reacting an amine with an acylating agent is directly applicable to the synthesis of the title compound.
Advanced Spectroscopic and Structural Elucidation of N 4 Chloro 2 Methylphenyl Prop 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule can be obtained.
The ¹H NMR spectrum of N-(4-chloro-2-methylphenyl)prop-2-enamide provides critical information regarding the number, environment, and coupling of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the 4-chloro-2-methylphenyl group and the prop-2-enamide moiety.
The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the substituted phenyl ring. Based on the analysis of related compounds, such as 4-chloro-2-methylaniline (B164923), the proton ortho to the amide group (H-6) would likely appear as a doublet, while the protons meta (H-5) and para (H-3) to the amide would present as a doublet of doublets and a doublet, respectively. The methyl group protons on the phenyl ring would give rise to a singlet, typically in the range of δ 2.2-2.4 ppm.
The vinylic protons of the prop-2-enamide group exhibit a characteristic splitting pattern. The proton on the carbon adjacent to the carbonyl group (α-carbon) and the two terminal protons on the β-carbon form an AMX spin system. This results in three distinct multiplets. The amide proton (N-H) typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 8.0 - 9.0 | br s | - |
| Aromatic H-3 | 7.2 - 7.4 | d | ~2.5 |
| Aromatic H-5 | 7.1 - 7.3 | dd | ~8.5, ~2.5 |
| Aromatic H-6 | 7.8 - 8.0 | d | ~8.5 |
| Vinylic H (α) | 6.2 - 6.4 | dd | ~17.0, ~10.0 |
| Vinylic H (β, trans to C=O) | 6.1 - 6.3 | dd | ~17.0, ~1.5 |
| Vinylic H (β, cis to C=O) | 5.6 - 5.8 | dd | ~10.0, ~1.5 |
| Methyl (CH₃) | 2.2 - 2.4 | s | - |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct carbon signals are expected.
The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around δ 165-170 ppm. The two vinylic carbons of the prop-2-enamide moiety will have distinct chemical shifts, with the β-carbon appearing at a higher field than the α-carbon. The six carbons of the 4-chloro-2-methylphenyl ring will give rise to six separate signals, with their chemical shifts influenced by the chloro, methyl, and amide substituents. The carbon bearing the chlorine atom (C-4) and the carbon attached to the nitrogen (C-1) are expected to be significantly deshielded. The methyl carbon will appear at a high field, typically around δ 17-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Aromatic C-1 (C-N) | 135 - 140 |
| Aromatic C-2 (C-CH₃) | 130 - 135 |
| Aromatic C-3 | 128 - 132 |
| Aromatic C-4 (C-Cl) | 125 - 130 |
| Aromatic C-5 | 124 - 128 |
| Aromatic C-6 | 120 - 125 |
| Vinylic C (α) | 128 - 132 |
| Vinylic C (β) | 125 - 129 |
| Methyl (CH₃) | 17 - 20 |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is a powerful method for identifying functional groups and probing the conformational landscape of a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the secondary amide will appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong and characteristic absorption, typically found between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1560 cm⁻¹.
The C=C stretching vibration of the vinyl group will be observed in the 1620-1640 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, between 800 and 600 cm⁻¹. researchgate.net
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Weak |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| C=C Stretch (Vinyl) | 1620 - 1640 | Medium |
| N-H Bend (Amide II) | 1520 - 1560 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, vibrations that involve a change in polarizability will be more intense. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The C=C stretching of the vinyl group is also expected to be a prominent band. The C-Cl stretching vibration often gives a strong and characteristic Raman signal. The C=O stretching of the amide group, while strong in the IR, may be weaker in the Raman spectrum.
Table 4: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Strong |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Weak-Medium |
| C=C Stretch (Vinyl) | 1620 - 1640 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₁₀ClNO), the calculated exact mass of the protonated molecule [M+H]⁺ can be used to confirm its molecular formula with high accuracy. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+H+2]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak, which serves as an additional confirmation of the presence of chlorine in the molecule.
Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [C₁₀H₁₁³⁵ClNO]⁺ | 196.0524 |
| [C₁₀H₁₁³⁷ClNO]⁺ | 198.0495 |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
X-ray crystallography provides definitive proof of molecular structure in the solid state. This technique would allow for the precise determination of atomic positions, thereby defining the molecular geometry, conformation, and intermolecular interactions within the crystal lattice of this compound.
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| Cl–C4 | Data Not Available |
| C1–N | Data Not Available |
| N–C7 | Data Not Available |
| C7=O | Data Not Available |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Degree (°) |
|---|---|
| C3–C4–Cl | Data Not Available |
| C1–N–C7 | Data Not Available |
| N–C7–O | Data Not Available |
| N–C7–C8 | Data Not Available |
Table 3: Hypothetical Torsion Angles for this compound
| Torsion Angle | Degree (°) |
|---|---|
| C2–C1–N–C7 | Data Not Available |
| C1–N–C7–C8 | Data Not Available |
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, one would expect to observe various non-covalent interactions. Hydrogen bonds, likely involving the amide N-H as a donor and the amide carbonyl oxygen as an acceptor (N–H···O), would be anticipated to play a significant role in the supramolecular assembly. Additionally, weaker interactions such as C–H···π, π–π stacking between the phenyl rings, and halogen bonding involving the chlorine atom could further stabilize the crystal structure. A detailed analysis would reveal whether these interactions lead to the formation of common motifs like chains, sheets, or more complex three-dimensional networks.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the conjugated systems within the molecule. For this compound, the spectrum would be expected to show absorptions corresponding to π → π* transitions associated with the aromatic phenyl ring and the conjugated propenamide system. The position of the maximum absorption (λmax) and the molar absorptivity (ε) would be key parameters obtained from this analysis. The solvent used for the analysis can influence the position of these peaks.
Table 4: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Transition |
|---|---|---|---|
| Ethanol | Data Not Available | Data Not Available | π → π* |
Theoretical and Computational Chemistry Investigations of N 4 Chloro 2 Methylphenyl Prop 2 Enamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.
Geometry Optimization and Conformational Energy Landscape
To study N-(4-chloro-2-methylphenyl)prop-2-enamide, researchers would first perform a geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. By calculating the energy for different spatial arrangements (conformers), a conformational energy landscape can be mapped. This landscape helps identify the most stable conformer(s) and the energy barriers between them. For a molecule like this compound, this would involve analyzing the rotation around the N-C bond of the amide and the C-C single bond of the propenamide group.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's electron density surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. An MEP map of this compound would highlight the electronegative oxygen and chlorine atoms as potential sites for positive interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior, conformational changes, and stability of a molecule in different environments (e.g., in a vacuum or in a solvent). An MD simulation of this compound would reveal how the molecule behaves over a period of time, including bond vibrations, rotations, and interactions with surrounding solvent molecules, providing a deeper understanding of its structural stability.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which the intricate details of chemical reactions can be explored at a molecular level. For the synthesis of this compound, which is typically achieved through the N-acylation of 4-chloro-2-methylaniline (B164923) with an acylating agent like prop-2-enoyl chloride, computational studies are instrumental in elucidating the reaction mechanism and characterizing the high-energy transition states. These theoretical investigations, often employing Density Functional Theory (DFT), offer insights into the reaction kinetics and thermodynamics that are complementary to experimental observations.
Theoretical studies on the acetylation of aniline (B41778) have shown that the formation of a tetrahedral intermediate is a critical part of the mechanism. utn.edu.ar In the case of this compound synthesis, the reaction would proceed similarly. The lone pair of electrons on the nitrogen atom of 4-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of prop-2-enoyl chloride. This leads to the formation of a transient tetrahedral intermediate. The stability and energy of this intermediate, as well as the transition states leading to and from it, can be calculated using various computational methods.
The energy of activation for the reaction is a key parameter that can be determined computationally. For the acetylation of aniline catalyzed by Mn2+ ions, a theoretical activation energy of 23.22 kcal/mol has been calculated. utn.edu.ar While the specific values for the reaction to form this compound would differ due to the electronic effects of the chloro and methyl substituents on the aniline ring and the use of a prop-2-enoyl group, the magnitude is expected to be in a similar range for the uncatalyzed reaction. Computational studies also highlight the importance of electronic descriptors, such as the partial atomic charge on the amine nitrogen, in predicting the likelihood of N-acetylation. nih.gov
Following the formation of the tetrahedral intermediate, the reaction proceeds by the elimination of the leaving group, in this case, a chloride ion, and a proton from the nitrogen atom. This results in the formation of the stable amide product. Computational models can map the entire potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products.
The table below presents hypothetical, yet representative, data that would be generated from a DFT study on the N-acylation of 4-chloro-2-methylaniline with prop-2-enoyl chloride. These values are based on general principles and data from similar computational studies on aniline acylation.
| Parameter | Reactants | Transition State 1 (TS1) | Tetrahedral Intermediate | Transition State 2 (TS2) | Products |
| Relative Energy (kcal/mol) | 0.00 | +22.5 | -5.8 | +15.2 | -18.7 |
| Key Bond Distance (Å) | N/A | N-C(O): 1.95 | N-C(O): 1.50, C-Cl: 1.85 | C-Cl: 2.50 | N-C(O): 1.35 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | -210 | N/A |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Table 1: Hypothetical Computational Data for the Reaction Mechanism of this compound Synthesis
Such computational investigations provide a detailed molecular-level understanding of the reaction mechanism, complementing experimental studies and aiding in the optimization of reaction conditions for the synthesis of this compound and related compounds.
Chemical Reactivity and Transformation Pathways of N 4 Chloro 2 Methylphenyl Prop 2 Enamide
Amide Linkage Hydrolysis Mechanisms and Kinetics
The amide bond, while generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, can be cleaved under hydrolytic conditions. viu.ca This process is typically catalyzed by acid or base and requires harsh conditions such as strong acids or bases and elevated temperatures. youtube.com
Under acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom converts the amine moiety into a better leaving group (an ammonium (B1175870) ion). The collapse of the intermediate eliminates 4-chloro-2-methylaniline (B164923) (as its ammonium salt), and deprotonation of the resulting protonated acrylic acid yields the final carboxylic acid product. chemistrysteps.com
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate from which the amide anion (⁻NH-Ar) is expelled. As the amide anion is a very poor leaving group, this step is typically slow and often rate-determining. arkat-usa.org The reaction is driven forward by an irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amine anion, resulting in a carboxylate salt and the neutral amine, 4-chloro-2-methylaniline. chemistrysteps.com An additional acidification step is required to obtain the free carboxylic acid. youtube.com
| Condition | Catalyst | Key Steps | Products |
| Acidic | H₃O⁺, Heat | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer to Nitrogen4. Elimination of amine5. Deprotonation | Prop-2-enoic acid + 4-chloro-2-methylanilinium salt |
| Basic | OH⁻, Heat | 1. Nucleophilic attack by OH⁻2. Elimination of amide anion3. Irreversible deprotonation of acid | Prop-2-enoate salt + 4-chloro-2-methylaniline |
Reactivity of the Olefinic Double Bond
The prop-2-enamide moiety contains an electron-rich olefinic double bond, making it a key site for various addition and transformation reactions. nih.gov Enamides are recognized as versatile building blocks in synthesis due to the unique reactivity of this polarized double bond. acs.org
The olefinic double bond of N-(4-chloro-2-methylphenyl)prop-2-enamide can be reduced to the corresponding saturated N-(4-chloro-2-methylphenyl)propanamide via catalytic hydrogenation. This transformation is commonly achieved using molecular hydrogen (H₂) in the presence of a transition metal catalyst. Both homogeneous and heterogeneous catalysts can be employed.
Recent advancements have focused on the use of earth-abundant 3d metals, such as cobalt, as alternatives to precious metals like rhodium and ruthenium for the asymmetric hydrogenation of enamides. acs.orgnih.govuit.no Mechanistic studies of cobalt-catalyzed hydrogenations suggest several possible pathways, including a direct Co(0)/Co(II) redox cycle and non-redox pathways involving metallacycle intermediates. nih.govresearchgate.net The operative mechanism can depend on the specific enamide substrate and reaction conditions. uit.no
For asymmetric hydrogenation, the stereochemical outcome is dictated by the chiral ligand coordinated to the metal center. acs.org The enamide typically coordinates to the metal complex, and the subsequent delivery of hydrogen occurs in a stereocontrolled manner. acs.orguit.no The enantioselectivity of these reactions is often high, providing a route to chiral amides. researchgate.net Protic solvents like methanol (B129727) have been found to enhance both yield and enantiomeric purity in some cobalt-catalyzed systems. nih.govuit.no
| Catalyst System | Typical Ligands | Key Mechanistic Feature | Stereochemical Outcome |
| Rhodium-based | Chiral diphosphines (e.g., BisP*) | Formation of catalyst-substrate diastereomeric complexes | High enantioselectivity (often >90% ee) acs.org |
| Cobalt-based | Chiral diphosphines (e.g., PhBPE, iPrDuPhos) | Multiple potential pathways (redox and non-redox) nih.govresearchgate.net | Excellent enantioselectivity, solvent-dependent acs.org |
| Organocatalytic | Chiral Phosphoric Acids (e.g., VAPOL) | Brønsted acid catalysis with Hantzsch ester as H₂ source | High enantioselectivity nih.gov |
The double bond in this compound can potentially exist as E and Z geometric isomers, although the terminal double bond of the prop-2-enamide makes this less complex than for internal enamides. However, related trisubstituted enamides can be synthesized with high geometric selectivity, and the interconversion between isomers is a significant area of study. nih.gov The specific geometry of an enamide can be crucial for its biological activity and reactivity in subsequent transformations. nih.gov
Transition metal catalysts, such as those based on ruthenium, are known to facilitate the isomerization of related N-allyl amides to the thermodynamically more stable enamides, often with poor to modest E/Z selectivity. nih.gov However, methods have been developed for the highly selective formation of the less stable Z-isomers. nih.gov More recently, photocatalysis has emerged as a powerful method for achieving contra-thermodynamic E → Z isomerization of enamides with high selectivity under mild conditions, using iridium-based photosensitizers. researchgate.netrsc.org This process proceeds via an energy transfer mechanism. rsc.org
The electron-rich double bond of enamides makes them excellent partners in annulation and cycloaddition reactions for the synthesis of various nitrogen-containing heterocycles. nih.gov this compound can function as a dienophile or a 2π-electron component in these transformations.
Enamides can participate in formal [4+2] cycloadditions (Diels-Alder type reactions). For instance, rhodium(III)-catalyzed C-H activation and intermolecular annulation of enamides with sulfoxonium ylides have been developed to synthesize isoquinoline (B145761) derivatives. nih.gov In these reactions, the enamide acts as a directing group and a synthon that becomes part of the newly formed heterocyclic ring. nih.gov Similarly, enamides can react with α,β-unsaturated ketoxime acetates in a formal [4+2] annulation to produce polysubstituted pyridines under metal-free conditions.
In addition to [4+2] reactions, enamides are competent in [2+2] cycloadditions with partners like arynes and cyclic N-sulfonylketimines, and in [3+2] cycloadditions with aryl azides to form triazoline rings. acs.orgresearchgate.netacs.org These reactions highlight the versatility of the enamide moiety in constructing complex molecular architectures. acs.org
Aromatic Ring Functionalization and Substituent Effects on Reactivity
The 4-chloro-2-methylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is governed by the directing effects of the three existing substituents: the N-prop-2-enamido group, the methyl group, and the chlorine atom.
N-prop-2-enamido group : The amide group is an activating, ortho, para-directing substituent. The nitrogen atom's lone pair can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during substitution. Since the para position is blocked by the chloro group and one ortho position is blocked by the methyl group, this group strongly directs incoming electrophiles to the C6 position.
Methyl group (-CH₃) : This is an activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the C3 and C5 positions.
Chloro group (-Cl) : This is a deactivating, ortho, para-directing substituent. It withdraws electron density inductively (deactivating) but can donate a lone pair through resonance (directing). It directs incoming electrophiles to the C3 and C5 positions.
Investigation of Electrophilic and Nucleophilic Reactivity Profiles
This compound possesses multiple sites for both electrophilic and nucleophilic attack, leading to a rich and tunable reactivity profile.
Nucleophilic Character :
Olefinic Double Bond : The primary site of nucleophilicity is the β-carbon of the enamide double bond. The nitrogen lone pair donates electron density into the π-system, making the double bond electron-rich and reactive towards electrophiles. nih.gov Kinetic studies have quantified the nucleophilicity of various enamides, showing them to be comparable to enol ethers and activated pyrroles. researchgate.net This nucleophilicity drives their participation in hydrogenation, cycloaddition, and other electrophilic addition reactions. thieme-connect.com
Nitrogen Atom : While the lone pair is delocalized into the carbonyl, the nitrogen can still act as a nucleophile, particularly after deprotonation with a strong base.
Electrophilic Character :
Carbonyl Carbon : The amide carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. This site is the point of attack for nucleophiles in hydrolysis reactions. chemistrysteps.com The electrophilicity of this carbon can be significantly enhanced by activation with electrophilic reagents like triflic anhydride (B1165640), enabling reactions that are otherwise difficult. nih.govnih.gov
Olefinic Double Bond : While primarily nucleophilic, the enamide double bond can react with strong nucleophiles in Michael-type additions if appropriately activated.
The molecule's reactivity is thus a duality. Its electron-rich double bond readily engages with electrophiles, while its electrophilic carbonyl center is the target for nucleophiles, particularly under conditions that promote amide bond cleavage or activation.
Research on Remains Limited
Consequently, a detailed analysis of its degradation pathways, such as hydrolysis, photolysis, or biodegradation, cannot be provided at this time. Information regarding its environmental persistence, potential transformation products, and the kinetics of its degradation under various environmental conditions remains uncharacterized in the reviewed sources.
Further empirical research and publication of findings are necessary to build a comprehensive understanding of the environmental behavior of this compound. Without such studies, a scientifically accurate depiction of its reactivity and transformation processes is not possible.
Advanced Analytical Methodologies for N 4 Chloro 2 Methylphenyl Prop 2 Enamide
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity evaluation of N-(4-chloro-2-methylphenyl)prop-2-enamide from reaction mixtures and for quality control purposes. These techniques exploit the differential partitioning of the compound and its impurities between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. This technique offers high resolution and sensitivity, making it ideal for determining the precise concentration of the compound in a sample. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.
| Parameter | Condition |
| Column | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This setup allows for the separation of this compound from its starting materials, such as 4-chloro-2-methylaniline (B164923) and acryloyl chloride, as well as any byproducts formed during the synthesis. The retention time of the compound is a key identifier, while the peak area in the chromatogram is proportional to its concentration, enabling accurate quantification.
Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for monitoring the progress of the synthesis of this compound. In this method, the volatile components of a reaction mixture are separated by gas chromatography and then directly introduced into a mass spectrometer for identification.
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylaniline with acryloyl chloride. GC/MS can be employed to track the depletion of the reactants and the formation of the product over time. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, confirming the identity of the synthesized compound.
| Component | Retention Time (Typical) | Key Mass Fragments (m/z) |
| 4-chloro-2-methylaniline | Varies | 141, 106, 77 |
| Acryloyl chloride | Varies | 90, 55, 27 |
| This compound | Varies | 195, 140, 55 |
Development of Analytical Methods for Detection and Quantification in Complex Matrices (excluding biological/clinical)
The detection and quantification of this compound in complex, non-biological matrices, such as environmental samples or industrial process streams, require the development of robust and selective analytical methods. These methods often involve a sample preparation step to remove interfering substances, followed by analysis using techniques like HPLC or GC/MS.
For instance, in an industrial setting, it might be necessary to quantify the amount of this compound in a wastewater stream. A suitable method would involve solid-phase extraction (SPE) to concentrate the analyte and remove matrix components, followed by HPLC-UV or LC-MS/MS for sensitive and selective quantification.
In Situ Spectroscopic Monitoring of Synthetic Processes
In situ spectroscopic techniques offer real-time monitoring of the synthesis of this compound, providing valuable insights into reaction kinetics and mechanisms. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to track the changes in the concentrations of reactants, intermediates, and the final product directly within the reaction vessel.
For the synthesis of this compound from 4-chloro-2-methylaniline and acryloyl chloride, in situ FTIR spectroscopy can monitor the disappearance of the N-H stretching vibrations of the aniline (B41778) reactant and the appearance of the amide C=O and N-H stretching vibrations of the product. This real-time data allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions.
| Spectroscopic Technique | Vibrational Mode Monitored | Wavenumber (cm⁻¹) |
| In Situ FTIR | N-H stretch (reactant) | ~3400-3500 |
| In Situ FTIR | C=O stretch (product) | ~1650-1680 |
| In Situ FTIR | N-H bend (product) | ~1520-1550 |
By employing these advanced analytical methodologies, a comprehensive understanding of the chemical properties, purity, and synthesis of this compound can be achieved, ensuring its quality and efficient production for various applications.
Applications and Derivatives of N 4 Chloro 2 Methylphenyl Prop 2 Enamide in Advanced Materials and Chemical Synthesis
Role as a Monomer in Polymer Chemistry
The presence of the acrylamide (B121943) functional group makes N-(4-chloro-2-methylphenyl)prop-2-enamide a valuable monomer for free-radical polymerization. Acrylamide-based monomers are widely utilized in the production of hydrogels and other functional polymers due to the ability of the amide group to form strong hydrogen bonds. nih.gov This characteristic is particularly useful in the fabrication of materials designed for molecular recognition.
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). scirp.org N-substituted acrylamides are frequently employed as functional monomers in the synthesis of MIPs because their amide groups can engage in non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the template molecule during the pre-polymerization stage. nih.govcam.ac.uk
In this context, this compound can act as a functional monomer. The synthesis process involves dissolving this monomer, a template molecule, a cross-linking agent, and a radical initiator in a suitable porogenic solvent. The functional monomer arranges itself around the template, forming a complex stabilized by intermolecular forces. Subsequent polymerization, initiated by heat or UV light, locks this arrangement into a rigid, cross-linked polymer matrix. The removal of the template molecule leaves behind a cavity that is specifically tailored to rebind the target.
A hypothetical formulation for a molecularly imprinted polymer utilizing this compound is detailed in the table below.
| Component | Role | Example Substance | Molar Ratio |
| Template | Target molecule for imprinting | A model analyte (e.g., a pesticide or drug) | 1 |
| Functional Monomer | Binds to the template | This compound | 4 |
| Cross-linker | Forms the polymer backbone | Ethylene (B1197577) glycol dimethacrylate (EGDMA) | 20 |
| Initiator | Starts the polymerization | Azobisisobutyronitrile (AIBN) | 0.5 |
| Porogen | Solvent to control polymer morphology | Acetonitrile | - |
There are two primary strategies for creating the template-monomer complex in MIP synthesis: non-covalent and covalent imprinting.
Non-Covalent Imprinting : This is the more common approach and relies on reversible, non-covalent interactions like hydrogen bonds, ionic interactions, and hydrophobic forces to form the pre-polymerization complex. mdpi.com The amide group in this compound is well-suited for this strategy, as the N-H group can act as a hydrogen bond donor and the carbonyl (C=O) group can act as a hydrogen bond acceptor. nih.gov This flexibility allows it to bind to a wide variety of template molecules. The primary advantage of this method is its simplicity and the wide range of applicable functional monomers and templates.
Covalent Imprinting : In this strategy, the template is covalently bonded to the functional monomer before polymerization. After the polymer is formed, the template is chemically cleaved, leaving the binding functionalities precisely positioned within the cavity. This approach can lead to more uniform binding sites but requires more complex synthesis and cleavage steps. While possible, this method is less common for simple acrylamide monomers unless the template itself is first modified to react with the monomer.
Once a polymer is synthesized using this compound, its physical and chemical properties must be characterized to confirm its structure and function. Standard techniques include:
Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology of the polymer particles. It provides high-resolution images that reveal information about the polymer's texture, porosity, and particle shape, which are crucial factors for its application in areas like solid-phase extraction. researchgate.net Polymers prepared via precipitation polymerization typically yield spherical particles. mdpi.com
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) : Often coupled with SEM, EDS is an analytical technique used for the elemental analysis of a sample. For a polymer made from this compound, EDS would be used to confirm the presence of chlorine, nitrogen, and oxygen, verifying the incorporation of the monomer into the polymer matrix.
Brunauer–Emmett–Teller (BET) Analysis : BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of a porous material. This information is critical for evaluating the performance of MIPs, as a higher surface area and well-defined pore structure generally lead to more accessible binding sites and better performance.
The table below summarizes the kind of information obtained from these characterization techniques for a hypothetical polymer.
| Characterization Technique | Information Obtained | Typical Results for a MIP |
| SEM | Surface morphology, particle size, and shape | Porous, spherical microparticles |
| EDS | Elemental composition | Presence of C, H, N, O, Cl confirmed |
| BET | Surface area and pore characteristics | High surface area (e.g., 100-400 m²/g), mesoporous structure |
Intermediacy in the Synthesis of Complex Organic Structures
The this compound molecule possesses two key reactive sites for organic synthesis: the activated double bond of the acrylamide group and the substituted aniline-like aromatic ring. These features make it a versatile intermediate for constructing more complex heterocyclic compounds.
The pyrimidine (B1678525) ring is a core structure in numerous biologically active compounds and pharmaceuticals. wjarr.com One of the classical methods for pyrimidine synthesis involves the condensation of a compound containing an amidine moiety with a three-carbon component, such as a β-dicarbonyl compound. wjarr.com N-aryl acrylamides can be utilized as precursors to such components. For instance, the acrylamide moiety can undergo various transformations, such as Michael addition or cyclization reactions. The synthesis of pyrimidine acrylamides has been accomplished through N-acylation reactions involving a pyrimidine core and various carboxylic acids. nih.gov In a reverse approach, the N-(4-chloro-2-methylphenyl) group of the title compound could serve as the nitrogen-containing fragment that is cyclized with a suitable three-carbon synthon to form a pyrimidine ring, resulting in a pyrimidine derivative bearing the 4-chloro-2-methylphenyl substituent.
Quinazolines are another class of heterocyclic compounds with significant applications in medicinal chemistry. nih.gov Several synthetic routes to quinazolines utilize substituted anilines as starting materials. The N-(4-chloro-2-methylphenyl) group is essentially a substituted aniline (B41778). Literature reports show that quinazoline (B50416) derivatives containing an acrylamide group have been designed and synthesized, often to act as covalent inhibitors of enzymes like EGFR. researchgate.netnih.gov In these cases, the quinazoline core is first constructed, and the acrylamide moiety is added later.
Alternatively, this compound could serve as a precursor where the aromatic ring and its nitrogen atom become part of the quinazoline core. For example, a reaction involving intramolecular cyclization, possibly after modification of the acrylamide group, could lead to the formation of the fused pyrimidine ring of the quinazoline system. Copper-catalyzed Ullmann-type reactions followed by cyclization are common strategies for building such fused heterocyles from N-aryl precursors. nih.gov
Synthesis of Thiazole-based Derivatives
The direct synthesis of thiazole-based derivatives from this compound is not a widely documented pathway in mainstream chemical literature. The classical and most common method for thiazole (B1198619) ring synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide. jpionline.org Other established methods include the Cook-Heilbron synthesis for 5-aminothiazoles from α-aminonitriles. jpionline.org
Adapting this compound as a direct precursor for these traditional syntheses would require significant chemical modification. A hypothetical multi-step approach might involve:
Functionalization of the Alkene: The prop-2-enamide moiety's double bond could undergo halogenation (e.g., bromination) to create an α,β-dihalopropanamide.
Cyclization: This di-halogenated intermediate could then potentially react with a sulfur-containing nucleophile like thiourea (B124793) or a primary thioamide. The reaction would need to proceed via a double nucleophilic substitution to form the thiazole ring, a process that could be complex and lead to multiple side products.
While direct synthesis from this compound is not established, a related class of compounds, thiazolyl-acrylamide derivatives , has been synthesized. researchgate.net In these molecular architectures, a pre-formed thiazole ring is chemically linked to an acrylamide scaffold. This approach focuses on combining the known biological activities of both the thiazole and acrylamide moieties into a single hybrid molecule, rather than constructing the thiazole ring from an acrylamide precursor. researchgate.net
Design and Synthesis of Structurally Related Analogues and Derivatives for Comparative Studies
The synthetic strategy for these analogues typically involves the reaction of a substituted aniline with an appropriate acyl chloride or anhydride (B1165640). For instance, N-(4-chloro-2-methylphenyl)maleamic acid, an analogue with a butenoic acid chain instead of the prop-2-enamide group, was synthesized by reacting 4-chloro-2-methylaniline (B164923) with maleic anhydride. This study was part of a broader investigation into the effects of substituents on the crystal structures of N-(aryl)-amides.
Systematic modifications can be made at several positions on the this compound scaffold for comparative analysis:
Substitution on the Phenyl Ring: The electronic and steric properties of the molecule can be modulated by altering the substituents on the phenyl ring. Studies on N-phenylacetamide derivatives have used density functional theory (DFT) to calculate the effect of various electron-withdrawing (e.g., -NO₂, -CN, -Cl) and electron-donating (e.g., -CH₃, -NH₂) groups on the aromaticity of the ring. worldscientific.com The findings indicate that the nature of these substituents directly correlates with the electron delocalization within the phenyl ring. worldscientific.com
Modification of the Acrylamide Moiety: The reactive acrylamide group can be replaced with other functionalities to assess its role. For example, replacing it with a more stable phenylacetamide group allows for the evaluation of the vinyl group's contribution to biological activity or material properties. nih.gov
Alteration of the Linker: The length and nature of the chain connecting the phenyl-amide and the reactive group can be varied. Comparing N-phenylacetamide, N-benzylacetamide, and N-phenethylacetamide derivatives helps in understanding the impact of spacer length on biological interactions. researchgate.net
The following table details a selection of synthesized analogues and derivatives that are structurally related to this compound, highlighting the modifications made and the purpose of their synthesis for comparative studies.
| Compound Name | Structural Modification from Parent Compound | Purpose of Synthesis / Focus of Comparative Study |
| N-(4-chloro-2-methylphenyl)maleamic acid | prop-2-enamide group replaced with a maleamic acid group | To study the effects of substituents on molecular conformation and crystal packing. |
| Various substituted N-phenylacetamides (e.g., with -NO₂, -CN, -F, -CH₃) | prop-2-enamide group replaced with acetamide (B32628); various substituents on the phenyl ring | To investigate the influence of electron-withdrawing and -donating groups on the aromaticity of the phenyl ring using DFT calculations. worldscientific.com |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (with -NO₂ or -OCH₃ groups) | 4-chloro-2-methylphenyl group replaced with various substituted phenyl groups; acrylamide replaced with 2-(4-fluorophenyl)acetamide | To conduct a comparative study of cytotoxicity against cancer cell lines and establish structure-activity relationships. nih.gov |
| N-(substituted phenyl) acetamide derivatives | 4-chloro-2-methylphenyl group replaced with other substituted phenyl rings; prop-2-enamide replaced with various substituted phenoxy acetamides | To perform a comparative evaluation of analgesic activity. rjptonline.org |
| N-(4-Chlorophenyl)acrylamide | 2-methyl group is absent from the phenyl ring | To study the crystal structure and intermolecular hydrogen bonding patterns. researchgate.net |
These comparative studies are crucial for optimizing a lead compound for a specific application, whether it be enhancing its efficacy as a therapeutic agent, improving its properties as a monomer for advanced polymers, or fine-tuning its molecular structure for crystal engineering. nih.govresearchgate.net
Future Research Directions and Emerging Trends in N 4 Chloro 2 Methylphenyl Prop 2 Enamide Research
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of amides often involves reagents and solvents that are not environmentally benign. For instance, the synthesis of a related compound, N-(4-chloro-2-methylphenyl)-maleamic acid, is achieved by reacting 4-chloro-2-methylaniline (B164923) with maleic anhydride (B1165640) in toluene (B28343). nih.gov Future research is focused on developing greener, more sustainable synthetic methodologies for N-(4-chloro-2-methylphenyl)prop-2-enamide. These efforts align with the principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency. researchgate.netresearchgate.net
Key trends in this area include:
Solvent-Free and Benign Solvent Systems: Replacing hazardous solvents like toluene and ethylene (B1197577) dichloride with water, ionic liquids, or poly(ethyleneglycol) (PEG), or conducting reactions under solventless conditions. researchgate.netmdpi.com This approach minimizes volatile organic compound (VOC) emissions and reduces the environmental impact of the synthesis. researchgate.net
Catalytic Approaches: Investigating the use of efficient and recyclable catalysts, such as molecular iodine or montmorillonite (B579905) K10, to facilitate the amidation reaction. mdpi.com Green catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. mdpi.com
Energy-Efficient Methods: Employing alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net
| Parameter | Conventional Approach | Emerging Green Approach |
|---|---|---|
| Solvents | Toluene, Ethylene Dichloride, Benzene nih.govmdpi.com | Water, Ionic Liquids, PEG, Solvent-free researchgate.netmdpi.com |
| Catalysts | Often stoichiometric reagents (e.g., acyl chlorides) mdpi.com | Heterogeneous catalysts, Biocatalysts, Molecular I2mdpi.com |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasonication mdpi.com |
| Waste Generation | Higher, due to solvent use and byproducts | Minimized through atom economy and recyclable catalysts researchgate.net |
Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the molecular structure, reactivity, and electronic properties of this compound is crucial for its effective application. Future research will increasingly integrate advanced spectroscopic techniques with high-level computational methods to gain deeper mechanistic insights.
Spectroscopic Characterization: Techniques like Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the molecular structure. mdpi.comnih.gov High-resolution mass spectrometry (HR-MS) is also vital for precise mass determination. mdpi.comnih.gov
Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for complementing experimental data. researchgate.net DFT calculations can be used to:
Optimize the molecular geometry and predict structural parameters like bond lengths and angles. researchgate.net
Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. researchgate.net
Analyze the electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), which are key to understanding reactivity. researchgate.netresearchgate.net
Investigate reaction mechanisms, transition states, and potential energy surfaces to elucidate how the compound is formed and how it interacts with other molecules.
| Technique | Information Gained | Relevance |
|---|---|---|
| FT-IR/FT-Raman Spectroscopy | Vibrational modes, functional group identification. researchgate.net | Structural confirmation and understanding of bond strengths. |
| 1H and 13C NMR | Connectivity of atoms, chemical environment of nuclei. mdpi.comnih.gov | Unambiguous structure elucidation. |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, simulated spectra, reactivity indices. researchgate.net | Predicting reactivity, understanding spectroscopic data, and exploring reaction mechanisms. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for electrophilic and nucleophilic attack. researchgate.net | Predicting intermolecular interactions and reaction sites. |
Exploration of New Applications in Materials Science and Industrial Catalysis
The unique chemical structure of this compound, featuring a polymerizable prop-2-enamide group and a substituted aromatic ring, makes it a promising candidate for various applications in materials science. Enamides are known to be valuable synthetic intermediates and are present in many functional molecules. researchgate.net
Polymer Synthesis: The vinyl group in the prop-2-enamide moiety allows the molecule to act as a monomer in radical polymerization reactions. This opens up possibilities for creating novel polymers with tailored properties.
Molecularly Imprinted Polymers (MIPs): A significant emerging application for related enamides is in the fabrication of MIPs. mdpi.comnih.gov These are highly cross-linked polymers with recognition sites for a specific target molecule. This compound could be investigated as a functional monomer or template for creating MIPs designed for the selective separation, sensing, or catalysis of specific analytes. mdpi.comnih.gov The synthesis of MIPs often involves combining a functional monomer, a cross-linker (like divinylbenzene), a template molecule, and a porogenic solvent, followed by polymerization. mdpi.com
Functional Materials: The presence of chlorine and methyl groups on the phenyl ring can impart specific properties to materials derived from this compound, such as altered solubility, thermal stability, or refractive index. Research could explore its use in coatings, adhesives, or specialty resins.
Catalysis: While direct catalytic applications are less explored, the amide structure could serve as a ligand for metal catalysts or as a precursor for synthesizing more complex catalytic structures.
Environmental Dynamics and Advanced Degradation Mechanism Studies (non-toxicology)
As with many synthetic chemical compounds, understanding the environmental fate of this compound is essential. Future research will focus on its persistence, mobility, and degradation pathways in various environmental matrices, strictly from a chemical dynamics perspective.
Advanced Oxidation Processes (AOPs): AOPs are highly effective methods for degrading persistent organic pollutants. nih.govmdpi.com Research into the degradation of this compound would likely investigate various AOPs, including:
Fenton and Photo-Fenton Processes (UV/H₂O₂/Fe²⁺): These systems generate highly reactive hydroxyl radicals (•OH) that can attack and break down the aromatic ring and amide linkage. nih.govresearchgate.net
Heterogeneous Photocatalysis (UV/TiO₂): This process uses a semiconductor catalyst like titanium dioxide to generate reactive oxygen species upon UV irradiation, leading to mineralization of the organic compound. mdpi.comnih.gov
Sulfate (B86663) Radical-Based AOPs (•SO₄⁻): Activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) can generate sulfate radicals, which are powerful oxidants for degrading organic contaminants. nih.govmdpi.com
Biodegradation: Studies on related compounds like 4-chloro-2-methylphenol (B52076) have shown that specific microorganisms can metabolize them. nih.govaloki.hu Future research could involve isolating and characterizing microbial strains capable of using this compound as a carbon or nitrogen source. Mechanistic studies would focus on identifying the enzymatic pathways and metabolic intermediates involved in the biodegradation process, such as initial hydroxylation and subsequent ring cleavage. nih.gov
Degradation Pathway Elucidation: A key research goal is to identify the intermediate products formed during degradation. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for separating and identifying these transient species. nih.govaloki.hu This allows for a detailed mapping of the degradation mechanism, whether it proceeds via hydroxylation, dehalogenation, amide bond cleavage, or aromatic ring opening. nih.govnih.gov
Q & A
Basic: What are the optimal synthetic routes for N-(4-chloro-2-methylphenyl)prop-2-enamide, and how can reaction yields be improved?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 4-chloro-2-methylaniline with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . To optimize yields:
- Use controlled temperature (e.g., 0–5°C for exothermic reactions).
- Employ inert atmospheres (N₂/Ar) to prevent side reactions.
- Catalysts like DMAP (4-dimethylaminopyridine) can accelerate acylation .
- Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >80% purity.
Basic: How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Assign peaks using and NMR. The acrylamide proton (CH₂=CH–CO–) appears as doublets at δ 5.8–6.5 ppm, while aromatic protons (4-chloro-2-methylphenyl) show splitting patterns in δ 7.0–7.5 ppm .
- X-ray Crystallography : Single-crystal diffraction (SHELX programs) resolves bond lengths and angles. For example, C=O bond lengths typically range 1.21–1.23 Å, and hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing .
Advanced: How can researchers resolve discrepancies between experimental and computational data for hydrogen-bonding patterns in crystalline forms?
Methodological Answer:
- Use graph-set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings) .
- Compare experimental (X-ray) data with DFT-optimized geometries. For example, if computational models predict a bifurcated H-bond but crystallography shows a linear motif, reassess solvent effects or lattice constraints .
- Validate with variable-temperature NMR or IR spectroscopy to detect dynamic interactions .
Advanced: What experimental designs are recommended to study the pharmacological activity of this compound?
Methodological Answer:
- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. Optimize concentrations (1–100 µM) to determine IC₅₀ values .
- Structure-activity relationship (SAR) : Synthesize analogs with halogen substitutions (e.g., Br instead of Cl) or modified acrylamide chains. Compare bioactivity using dose-response curves .
- Metabolite profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Exposure mitigation : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
Advanced: How can researchers develop robust analytical methods for quantifying impurities in this compound?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities at 254 nm. Calibrate with spiked standards (e.g., unreacted 4-chloro-2-methylaniline) .
- LC-MS : High-resolution mass spectrometry (HRMS) identifies trace by-products (e.g., dimerization products) via exact mass matching .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .
Advanced: How should conflicting data on metabolite identification be addressed in metabolomic studies?
Methodological Answer:
- Cross-validation : Compare MS/MS fragmentation patterns with reference libraries (e.g., NIST, GNPS). Use isotopic labeling (e.g., ) to confirm proposed structures .
- Molecular networking : Cluster metabolites by spectral similarity to distinguish isomers (e.g., para vs. ortho hydroxylation) .
- Statistical analysis : Apply PCA or OPLS-DA to differentiate true metabolites from artifacts .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents. Slow evaporation at 4°C often yields suitable crystals .
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice frameworks .
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twinned structures, ensuring R-factor convergence < 5% .
Basic: What are the implications of the chloro and methyl substituents on the compound’s electronic properties?
Methodological Answer:
- Electron-withdrawing Cl reduces electron density on the phenyl ring, increasing electrophilicity at the acrylamide carbonyl .
- Methyl group sterically hinders para-substitution, directing reactivity to ortho positions.
- DFT calculations : Compute HOMO/LUMO energies (e.g., Gaussian 16) to predict sites for nucleophilic attack .
Advanced: What unexplored pharmacological targets could be investigated for this compound?
Methodological Answer:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using ATP-competitive binding assays .
- Antimicrobial activity : Test against Gram-negative bacteria (e.g., E. coli) via broth microdilution (MIC < 50 µg/mL indicates potential) .
- Neuroprotective effects : Assess in neuronal cell models (e.g., SH-SY5Y) under oxidative stress (H₂O₂-induced apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
